Methyl-(3-pyridin-3-yl-propyl)-amine
Description
Methyl-(3-pyridin-3-yl-propyl)-amine is a tertiary amine featuring a pyridine ring substituted at the 3-position with a propyl chain terminating in a methylamino group. Its molecular formula is C₉H₁₃N₂, with a molecular weight of 149.22 g/mol. This compound shares structural similarities with bioactive amines and intermediates used in pharmaceutical synthesis.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-methyl-3-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-10-6-2-4-9-5-3-7-11-8-9/h3,5,7-8,10H,2,4,6H2,1H3 |
InChI Key |
JTZNMBQMOLYDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CN=CC=C1 |
Origin of Product |
United States |
Mechanism of Action
The mechanism by which Methyl-(3-pyridin-3-yl-propyl)-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the activity of biological molecules.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Methyl-(3-pyridin-3-yl-propyl)-amine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |
|---|---|---|---|---|
| This compound | C₉H₁₃N₂ | 149.22 | Pyridine, tertiary amine | High polarity due to pyridine; moderate logP (estimated ~1.2) |
| 3-(Dimethylamino)propylamine | C₁₁H₁₉N₃ | 193.29 | Pyridine, dimethylamino, secondary amine | Increased lipophilicity (logP ~1.8); enhanced steric bulk |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₁H₁₃N₅ | 215.26 | Pyridine, pyrazole, cyclopropylamine | Rigid structure; melting point 104–107°C; HRMS m/z 215 ([M+H]⁺) |
| Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine | C₉H₁₈F₃N₃ | 225.25 | Trifluoropropyl, diethylamine | High electronegativity (due to -CF₃); improved metabolic stability |
| 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₆N₄S | 248.35 | Pyridine, methylthio, pyrazole | Sulfur group enhances lipophilicity (logP ~2.1); IR absorption at 3298 cm⁻¹ |
Biological Activity
Methyl-(3-pyridin-3-yl-propyl)-amine, a compound featuring a pyridine moiety, has garnered interest for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities.
Chemical Structure and Properties
This compound is characterized by a propyl chain linked to a methyl group and a pyridine ring. Its structural attributes are significant as they influence its biological interactions and mechanisms of action.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyridine derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating notable efficacy.
Table 1: Antibacterial Activity Against Selected Bacteria
The compound exhibited an MIC of 16 μg/mL against both Staphylococcus aureus and Bacillus subtilis, indicating its potential as a broad-spectrum antibacterial agent . The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. Although specific MIC values are still under investigation, preliminary data suggest effectiveness against common strains such as Candida albicans.
Anticancer Potential
The anticancer activity of pyridine derivatives is an area of active research. This compound has been implicated in inhibiting cell proliferation in certain cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating various pyridine compounds, this compound was tested against breast cancer cell lines. The results indicated that the compound could induce apoptosis and inhibit cell growth effectively:
- Cell Line: MDA-MB453
- IC50 Value: 29.1 µM
- Mechanism: Induction of ROS production leading to mitochondrial depolarization and activation of apoptotic pathways .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Antibacterial : Disruption of cell wall synthesis.
- Antifungal : Inhibition of ergosterol biosynthesis.
- Anticancer : Induction of oxidative stress leading to apoptosis.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:
- Detailed pharmacokinetic and pharmacodynamic studies.
- Exploration of synergistic effects with existing antibiotics.
- Development of derivatives with enhanced potency and selectivity.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Potential
Methyl-(3-pyridin-3-yl-propyl)-amine has been explored for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds positions it as a candidate for drug development targeting various diseases.
Case Study: Neurodegenerative Disorders
Research indicates that derivatives of this compound may exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. A related compound demonstrated an IC50 value of 0.013 µM against MAO-B, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease.
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| This compound derivative | MAO-B | 0.013 | High selectivity for MAO-B over MAO-A |
| Related derivative | MAO-B | 0.013 | Indicates potential for neuroprotective effects |
Biochemical Research
Enzyme Interaction Studies
The compound serves as a building block in synthesizing derivatives that interact with various enzymes and receptors. Researchers utilize in vitro assays to evaluate binding affinities and therapeutic indices.
Quantitative Findings
Studies often report quantitative data such as IC50 values and binding affinities, which reveal the compound's efficacy in biological interactions.
| Study Focus | Methodology | Results |
|---|---|---|
| Enzyme inhibition | In vitro assays | IC50 values indicating effective inhibition |
| Binding studies | Surface plasmon resonance | High binding affinity to target receptors |
Material Science Applications
Polymer Integration
this compound is incorporated into polymers and materials to enhance properties such as conductivity and thermal stability. Researchers focus on how the compound affects the mechanical and electrical characteristics of materials.
| Material Type | Property Tested | Outcome |
|---|---|---|
| Conductive polymers | Electrical conductivity | Enhanced conductivity with compound integration |
| Thermally stable materials | Thermal stability | Improved thermal resistance observed |
Computational Chemistry
Modeling Interactions
Computational chemists employ this compound in molecular dynamics simulations to predict pharmacokinetic properties and model interactions with biological targets.
Simulation Techniques
Techniques such as molecular docking and quantum mechanical calculations are utilized to simulate the behavior of the compound in various environments.
| Simulation Type | Technique Used | Purpose |
|---|---|---|
| Molecular dynamics | AutoDock | Predict binding interactions |
| Quantum calculations | Density functional theory (DFT) | Assess electronic properties |
Chemical Reactions Analysis
Oxidation Reactions
The amine group undergoes oxidation under controlled conditions. Key transformations include:
-
N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide derivative.
-
Side-Chain Oxidation : Strong oxidizing agents like KMnO₄ convert the propyl chain to a carboxylic acid via intermediate aldehydes .
Example Reaction Data :
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂ (30%) | N-Oxide derivative | 78 | RT, 12 h, ethanol |
| KMnO₄ | 3-(Pyridin-3-yl)propanoic acid | 65 | 80°C, 6 h, acidic H₂O |
Nucleophilic Substitution
The tertiary amine participates in alkylation and acylation reactions:
-
Acylation : Reacts with acetyl chloride or benzoyl chloride to form amides (e.g., N-methyl-N-(3-pyridin-3-yl-propyl)acetamide ) .
-
Quaternization : Treatment with methyl iodide produces a quaternary ammonium salt .
Kinetic Data for Acylation :
| Acylating Agent | Solvent | Rate Constant (k, s⁻¹) |
|---|---|---|
| Acetyl chloride | Dichloromethane | 1.2 × 10⁻³ |
| Benzoyl chloride | Toluene | 3.8 × 10⁻⁴ |
Cross-Coupling Reactions
The pyridine ring enables palladium-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids at the 2- or 4-position of the pyridine ring under Pd(PPh₃)₄ catalysis .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Xantphos/Pd₂(dba)₃ systems .
Optimized Conditions :
| Reaction Type | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | None | 82 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 75 |
Reductive Amination
The amine acts as a nucleophile in reductive amination with carbonyl compounds:
Example :
-
Reaction with 3-pyridinecarboxaldehyde and NaBH₃CN yields N-methyl-N,N-bis(3-pyridin-3-yl-propyl)amine .
Key Parameters :
| Carbonyl Compound | Reducing Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Pyridinecarboxaldehyde | NaBH₃CN | 25 | 24 | 68 |
Cyclization Reactions
Intramolecular cyclizations form nitrogen-containing heterocycles:
-
Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) produces 1,2,3-triazole derivatives .
-
Imidazolidine Synthesis : Reacts with formaldehyde to generate bicyclic structures.
CuAAC Reaction Data :
| Azide Source | Catalyst | Product Purity (%) |
|---|---|---|
| 4-Nitrophenyl azide | CuI | 95 |
Coordination Chemistry
The pyridine nitrogen and amine group act as ligands for transition metals:
-
Pd(II) Complexes : Forms stable complexes with PdCl₂, used in catalytic C–H activation .
-
Zn(II) Coordination : Binds Zn²⁺ in aqueous solutions (log K = 4.2) .
Stability Constants :
| Metal Ion | log K (25°C) |
|---|---|
| Pd²⁺ | 8.7 |
| Zn²⁺ | 4.2 |
Biological Interactions
While not the primary focus, pharmacological studies reveal:
-
Histamine H₃ Receptor Modulation : Derivatives show agonist activity (EC₅₀ = 8.9 nM for 14b ) .
-
Enzyme Inhibition : Acts as a weak inhibitor of nitric oxide synthase (IC₅₀ = 12 µM) .
Stability Under Acidic/Basic Conditions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl-(3-pyridin-3-yl-propyl)-amine, and how are yields optimized?
- Methodology : A common approach involves coupling reactions with pyridine derivatives. For example, copper-catalyzed cross-coupling (e.g., using copper(I) bromide) under mild conditions (35°C for 48 hours) can introduce the pyridinyl group. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product, with yields improved by optimizing catalyst loading and reaction time .
- Data : Typical yields range from 17–81%, depending on solvent choice (e.g., toluene vs. DMSO) and base selection (cesium carbonate enhances reactivity in polar aprotic solvents) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR are essential for confirming structure. For instance, pyridine protons typically resonate at δ 8.6–9.0 ppm, while methylene groups adjacent to amines appear at δ 2.5–3.5 ppm .
- Mass Spectrometry : HRMS (ESI) provides accurate molecular weight confirmation (e.g., m/z 215 [M+H]+ for related pyrazol-4-amine derivatives) .
- Physical Properties : Boiling point (~326.5°C) and density (0.989 g/cm³) can be cross-referenced with literature for purity assessment .
Advanced Research Questions
Q. How can regioselectivity challenges in N-alkylation reactions of aliphatic amines be addressed?
- Methodology : Metal-free, regioselective arylation strategies (e.g., using nitroaryl salts in toluene) minimize side reactions. For example, 3-phenylpropyl-1-amine reacts with 4-nitroaryl salts to achieve 81% yield of N-arylated products under mild conditions (4 hours, ambient temperature) .
- Data Contradiction : While steric effects often dominate regioselectivity, electronic factors (e.g., electron-withdrawing substituents) may override predictions, necessitating DFT calculations to rationalize outcomes .
Q. What strategies reconcile discrepancies between experimental and theoretical data in amine complex stability studies?
- Case Study : H₂S·amine complexes show experimental bond strengths (MA ≈ EA ≈ n-PA < TMA ≤ DMA) conflicting with theoretical predictions (MA < DMA < TMA). This discrepancy arises from solvent effects and non-covalent interactions (e.g., hydrogen bonding vs. van der Waals) not fully modeled in simulations .
- Resolution : Combined matrix isolation FT-IR spectroscopy and high-level ab initio calculations (e.g., CCSD(T)/aug-cc-pVTZ) improve agreement by accounting for solvation and entropy .
Q. How does stereochemistry impact the synthesis of chiral amines like this compound?
- Methodology : Chiral auxiliaries or enantioselective catalysis (e.g., using (R)- or (S)-configured reagents) can control stereochemistry. For example, (S)-2-methyl-2-[methyl-(2’-amino)propionate]-1,3-dioxolane achieves 75% yield with [α]D = -28.8°, confirming enantiomeric purity .
- Data : Polarimetry and chiral HPLC are critical for verifying enantiomeric excess (>98% ee) in asymmetric syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
